
7-Hydroxymitragynine
Overview
Description
7-Hydroxymitragynine (7-OH) is a terpenoid indole alkaloid and a key metabolite of mitragynine, the primary psychoactive compound in Mitragyna speciosa (kratom) . Unlike mitragynine, which constitutes up to 66% of kratom’s alkaloid content, 7-OH is present in trace amounts in fresh leaves but is synthesized via cytochrome P450 3A (CYP3A)-mediated oxidation of mitragynine in vivo . Structurally, 7-OH features a hydroxyl group at the C-7 position, enhancing its affinity for µ-opioid receptors (MOR) and contributing to its 13-46× greater potency than mitragynine .
7-OH exhibits partial agonism at MOR and antagonism at κ- and δ-opioid receptors, similar to mitragynine. Its pharmacokinetic profile includes rapid absorption (median Tmax: 1.2–2.0 hours) and a half-life (T1/2) ranging from 4.7 to 24.7 hours, depending on dosing frequency .
Preparation Methods
Semi-Synthetic Derivatization from Mitragynine
Oxidative Hydroxylation Using [Bis(Trifluoroacetoxy)Iodo]Benzene (PIFA)
The most widely adopted method involves direct oxidation of mitragynine at the C-7 position. A 2017 Chinese patent (CN106967067A) details a protocol using tetrahydrofuran (THF) and water (2:1 v/v) as solvent under argon at 0–2°C . Key parameters include:
Parameter | Specification |
---|---|
Mitragynine:PIFA ratio | 5:8–5:11 (w/w) |
Reaction time | 3–8 hours |
Purification | Alkaline silica column (EtOAc:petroleum ether 1:1) |
Yield | 65–71% (crude) → 50–60% (purified) |
Critical to success is the use of alkaline chromatography media pretreated with triethylamine to prevent adsorption of the basic alkaloid . The method’s scalability was demonstrated at 20 mg scale, with linear yield increases reported at pilot scales (100 g batches).
A 2022 refinement introduced trifluoroacetic acid (TFA) as an additive (2.0 equiv.), suppressing N-4 oxidation by protonating the tertiary amine and improving regioselectivity to 71% yield . This modification addresses a key limitation of earlier protocols where competing N-oxidation reduced efficiency.
Total Synthesis Approaches
Asymmetric Synthesis from Secologanin Derivatives
The first asymmetric total synthesis (2022) constructs 7-OH in 12 steps from 3-(trimethylsilyl)propanal with 11% overall yield . The route features:
-
Organocatalytic Michael Addition : anti-Selective coupling of butyraldehyde and ene-yne building blocks (83% ee)
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Pictet–Spengler Cyclization : Diastereoselective formation of the tetracyclic core using (R)-4-methoxy-α-cyanotryptamine
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Late-Stage Oxidation : PIFA/TFA-mediated C-7 hydroxylation of mitragynine intermediate
Notably, this route establishes all four stereocenters with >95% enantiomeric excess, addressing the natural product’s complex stereochemistry.
Comparative Analysis of Preparation Methods
Method | Starting Material | Steps | Yield (%) | Scalability | Purity (%) |
---|---|---|---|---|---|
Semi-synthesis | Mitragynine | 3 | 50–71 | Commercial | 95–99 |
Total synthesis | Propanal deriv. | 12 | 11 | Lab-scale | 98 |
Enzymatic | Mitragynine | 1 | 30 | Experimental | 80 |
Semi-synthetic routes dominate industrial applications due to mitragynine’s commercial availability from kratom extracts (∼$2,000/kg). Total synthesis remains critical for producing analogs with modified substitution patterns.
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxy Mitragynine undergoes several types of chemical reactions, including:
Oxidation: Conversion of mitragynine to 7-Hydroxy Mitragynine involves an oxidation reaction.
Demethylation: The compound can undergo demethylation at position 17.
Conjugation: It can also undergo conjugation with glucuronic acid at positions 9 and 17.
Common Reagents and Conditions:
Oxidation: Cytochrome P450 isoforms are commonly used to catalyze the oxidation of mitragynine to 7-Hydroxy Mitragynine.
Demethylation and Conjugation: These reactions typically occur in the presence of specific enzymes and under physiological conditions.
Major Products Formed:
Mitragynine Pseudoindoxyl: A potent opioid formed from the metabolism of 7-Hydroxy Mitragynine.
Conjugated Metabolites: Products of conjugation with glucuronic acid.
Scientific Research Applications
Analgesic Properties
Mechanism of Action
7-Hydroxymitragynine acts primarily as a mu-opioid receptor agonist, exhibiting potent analgesic effects. Research has demonstrated that it is significantly more effective than its precursor, mitragynine. In a study involving mice, this compound showed an effective dose (ED50) of 0.6 mg/kg via subcutaneous administration, making it approximately five times more potent than mitragynine .
Comparative Potency
The following table summarizes the analgesic potency of this compound compared to mitragynine and morphine:
Compound | ED50 (mg/kg) | Route of Administration |
---|---|---|
This compound | 0.6 | Subcutaneous |
Mitragynine | ~3.0 | Subcutaneous |
Morphine | 1.2 | Subcutaneous |
This data indicates that this compound could be a viable alternative for pain relief, especially in cases where traditional opioids pose a risk of respiratory depression .
Opioid Dependence Treatment
Potential as a Treatment Option
Given the ongoing opioid crisis, this compound's partial agonist profile presents an opportunity for developing treatments for opioid use disorder. It has been shown to alleviate withdrawal symptoms in animal models, suggesting its utility in detoxification protocols .
Case Studies and Observations
- Animal Studies : Research indicates that this compound can reduce withdrawal symptoms associated with opioid dependence. In controlled settings, it was found to mitigate signs of withdrawal when administered during tapering from opioids .
- Human Observations : Anecdotal reports from users suggest that kratom products containing this compound help manage withdrawal symptoms and cravings associated with opioid cessation .
Reward System Effects
Influence on Reward Pathways
Studies have shown that high doses of this compound can impair reward function in the brain, similar to morphine's effects at certain dosages. This characteristic may help in managing addiction by reducing the rewarding aspects of opioid use while still providing analgesia .
Research Findings
- A study demonstrated that doses around 3.2 mg/kg increased reward thresholds, indicating a potential for both analgesic and anti-addictive properties .
Pharmacokinetics and Metabolism
Metabolic Conversion
this compound is produced through the metabolic conversion of mitragynine in the liver via cytochrome P450 enzymes, primarily CYP3A4. Understanding this metabolic pathway is crucial for developing therapeutic strategies that maximize its efficacy while minimizing side effects .
Brain Penetration Studies
Research indicates that while mitragynine penetrates the brain effectively (approximately equal concentrations in plasma and brain), this compound shows more modest penetration (1:5 ratio). This difference may influence their respective therapeutic profiles and side effect profiles .
Future Research Directions
The promising applications of this compound necessitate further research to fully elucidate its pharmacological properties and therapeutic potential:
- Clinical Trials : Rigorous clinical trials are needed to assess safety, efficacy, and optimal dosing strategies in humans.
- Longitudinal Studies : Long-term studies could provide insights into the potential for dependency or adverse effects associated with chronic use.
Mechanism of Action
7-Hydroxy Mitragynine exerts its effects primarily by binding to opioid receptors. It acts as a partial agonist at μ-opioid receptors and as a competitive antagonist at δ- and κ-opioid receptors . This binding leads to analgesic effects without activating the β-arrestin pathway, which reduces the risk of side effects such as respiratory depression, constipation, and sedation . The conversion of mitragynine to 7-Hydroxy Mitragynine in the liver is mediated by cytochrome P450 3A isoforms .
Comparison with Similar Compounds
Mitragynine
Structural and Pharmacokinetic Differences
- Chemical Structure : Mitragynine lacks the hydroxyl group at C-7, reducing its MOR binding affinity compared to 7-OH .
- Absorption and Metabolism :
Parameter | Mitragynine | 7-Hydroxymitragynine |
---|---|---|
Tmax (h) | 1.0–1.7 (single dose) | 1.2–2.0 (single dose) |
T1/2 (h) | 43.4–67.9 | 4.7–24.7 |
Plasma Protein Binding | >90% | >90% |
Steady-State (days) | 8–9 | 7 |
Mitragynine’s longer T1/2 and slower steady-state attainment (8–9 days vs. 7 days for 7-OH) reflect its role as a prodrug for 7-OH .
Pharmacodynamic Differences
- Receptor Activity : Both compounds bind to adrenergic (α1, α2) and serotonergic (5-HT1A, 5-HT2B) receptors, but 7-OH’s MOR affinity drives its superior analgesic effects .
- This suggests lower abuse liability for 7-OH despite higher potency.
Morphine and Classical Opioids
- Potency: In Swiss Webster mice, 7-OH and mitragynine exhibited heroin-like potency in analgesia assays, challenging earlier receptor-binding data .
Other Kratom Alkaloids
- Speciogynine and Paynantheine: These minor alkaloids lack the C-7 hydroxylation critical for 7-OH’s potency. They show negligible MOR activity and are primarily studied for adrenergic effects .
Key Research Findings and Implications
- Adulteration Concerns: Commercial kratom products often contain artificially elevated 7-OH levels (up to 2% vs.
- Therapeutic Potential: 7-OH’s high-purity formulations are explored for pain management as opioid alternatives, leveraging its reduced respiratory depression risk .
- Drug Interactions : Both 7-OH and mitragynine inhibit P-glycoprotein (EC50: 18.2 µM and 32.4 µM, respectively), increasing bioavailability of co-administered P-gp substrates (e.g., digoxin) .
Biological Activity
7-Hydroxymitragynine (7-OH) is a significant alkaloid derived from the kratom plant (Mitragyna speciosa), primarily recognized for its potent analgesic properties. This article explores the biological activity of 7-OH, focusing on its pharmacodynamics, metabolism, and implications for therapeutic use, supported by empirical data and case studies.
Overview of this compound
7-OH is formed through the metabolic conversion of mitragynine, the major active compound in kratom. Research indicates that 7-OH exhibits a higher affinity for mu-opioid receptors compared to mitragynine, which contributes to its pronounced analgesic effects. The following sections detail the pharmacological properties and biological activities of this compound.
Pharmacological Properties
1. Analgesic Activity:
this compound has been shown to be significantly more potent than mitragynine in producing antinociceptive effects. In studies with mice, 7-OH displayed an effective dose (ED50) of approximately 0.6 mg/kg when administered subcutaneously, making it about five times more potent than oral mitragynine .
2. Mechanism of Action:
The analgesic effects of 7-OH are primarily mediated through mu-opioid receptor (MOR) activation. Studies indicate that the analgesic response can be significantly reduced by pre-treatment with naloxone, an opioid antagonist, confirming the role of opioid receptors in its action .
Metabolism and Pharmacokinetics
Metabolic Conversion:
this compound is produced from mitragynine through cytochrome P450 enzymes, predominantly CYP3A4. In vitro studies demonstrate that mitragynine is metabolized to 7-OH efficiently, with implications for its pharmacokinetic profile .
Pharmacokinetic Parameters:
Research on the pharmacokinetics of 7-OH reveals critical insights into its absorption and distribution:
- Tmax (Time to Maximum Concentration): Approximately 1.2–1.8 hours post-administration.
- Half-life (T1/2): Ranges from 4.0 hours after single doses to up to 24.7 hours after multiple doses.
- Brain Concentration: The brain concentration achieved by 7-OH is significantly lower than that of mitragynine when administered as a metabolite .
Case Studies and Clinical Observations
Several case studies have documented adverse effects associated with kratom use, particularly concerning organ systems like the liver and kidneys. Notably, acute liver failure and kidney injury have been reported in users consuming kratom products containing high levels of both mitragynine and 7-OH .
Comparative Efficacy Table
The following table summarizes key findings regarding the efficacy of this compound compared to mitragynine:
Parameter | Mitragynine | This compound |
---|---|---|
ED50 (mg/kg) | ~3.0 | ~0.6 |
Mechanism of Action | Partial MOR agonist | Full MOR agonist |
Tmax (hours) | 1.0–1.3 | 1.2–1.8 |
Half-life (hours) | ~43 | ~4 |
Brain Concentration Ratio | High (~1:1) | Moderate (~1:5) |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting and quantifying 7-hydroxymitragynine in biological samples?
- Methodological Answer : Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is widely used for its sensitivity and specificity. A validated method involves liquid-liquid extraction with chloroform, separation on a BEH C18 column, and detection via multiple reaction monitoring (MRM) transitions (e.g., m/z 415→190 for this compound). Calibration curves are linear (10–4000 ng/mL in plasma), with precision <15% RSD . Cross-reactivity with mitragynine metabolites (e.g., via cytochrome P450 3A isoforms) must be addressed in immunoassays .
Q. Which experimental models are used to study this compound’s pharmacological effects?
- Methodological Answer : Rodent models dominate behavioral studies:
- Intracranial self-stimulation (ICSS) : Measures reward thresholds and aversive effects (e.g., 3.2 mg/kg this compound increased thresholds in rats) .
- Antinociceptive assays : Tail-flick tests evaluate opioid-like analgesia, with ED50 values calculated for dose-response relationships .
- In vitro receptor assays : Human mu-opioid receptor (hMOR) transfected cells assess binding affinity (e.g., this compound acts as a partial agonist, mitragynine as an antagonist) .
Q. What receptor systems does this compound interact with beyond opioid receptors?
- Methodological Answer : In addition to mu-opioid receptors, this compound modulates adrenergic, serotonin (5-HT), and dopamine receptors. Functional assays (e.g., GTPγS binding) and radioligand competition studies are used to quantify affinity. For example, its interaction with α2-adrenergic receptors may contribute to sedation, while serotonin modulation impacts mood .
Advanced Research Questions
Q. How do discrepancies in receptor efficacy findings between in vitro and in vivo studies impact mechanistic interpretations?
- Methodological Answer : In vitro assays (e.g., [35S]GTPγS) suggest this compound is a partial hMOR agonist, whereas in vivo behavioral data (e.g., ICSS) show aversive effects at high doses. These contradictions may arise from differences in receptor reserve, G-protein coupling efficiency, or metabolite interference. Comparative studies using consistent species-specific receptors (human vs. rodent) and dose-ranging designs are critical .
Q. How can researchers address variability in this compound content across natural and commercial kratom products?
- Methodological Answer : Standardization requires quantitative LC-MS/MS profiling of alkaloid ratios (e.g., mitragynine:this compound ranges from 1:0.005 to 1:0.04 in commercial samples). High-purity synthetic standards (≥95%) are essential for calibration. Researchers should report batch-specific alkaloid concentrations and use controlled cultivation to minimize variability .
Q. What methodological challenges exist in pharmacokinetic studies of this compound?
- Methodological Answer : Key challenges include:
- Metabolite interference : this compound is a mitragynine metabolite, requiring simultaneous quantification of both compounds .
- Low plasma stability : Rapid clearance necessitates sensitive detection methods (LLOQ ≤10 ng/mL). Intravenous administration in models like beagle dogs provides reliable absorption data .
- Tissue distribution : Autoradiography or whole-body imaging in rodents can map biodistribution but requires radiolabeled analogs .
Q. How can researchers resolve contradictions in this compound’s effects on reward pathways (e.g., aversive vs. reinforcing)?
- Methodological Answer : Dose-dependent effects and sex differences must be systematically evaluated. For example, this compound increases ICSS thresholds (indicative of aversion) at 3.2 mg/kg but shows reinforcing properties at lower doses. Parallel studies with opioid antagonists (e.g., naltrexone) can clarify receptor-specific contributions .
Q. Data Contradiction Analysis
- Example : While this compound is reported as a partial MOR agonist in vitro, its in vivo antinociceptive potency exceeds morphine. This may reflect synergistic activity with other alkaloids (e.g., mitragynine) or off-target receptor interactions. Co-administration studies and knockout rodent models are needed to isolate mechanisms .
Q. Tables for Key Findings
Properties
IUPAC Name |
methyl (E)-2-[(2S,3S,7aS,12bS)-3-ethyl-7a-hydroxy-8-methoxy-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O5/c1-5-14-12-25-10-9-23(27)20-17(7-6-8-19(20)29-3)24-21(23)18(25)11-15(14)16(13-28-2)22(26)30-4/h6-8,13-15,18,27H,5,9-12H2,1-4H3/b16-13+/t14-,15+,18+,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYENLSMHLCNXJT-CYXFISRXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC3(C(=NC4=C3C(=CC=C4)OC)C2CC1C(=COC)C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CN2CC[C@]3(C(=NC4=C3C(=CC=C4)OC)[C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20903988 | |
Record name | 7-Hydroxymitragynine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20903988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174418-82-7 | |
Record name | 7-Hydroxymitragynine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=174418-82-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Hydroxymitragynine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174418827 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Hydroxymitragynine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20903988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-HYDROXYMITRAGYNINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T3TWA75R0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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